6-Azaspiro[3.5]nonane-7,9-dione
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Overview
Description
6-Azaspiro[3.5]nonane-7,9-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.1784 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework.
Scientific Research Applications
6-Azaspiro[3.5]nonane-7,9-dione has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 6-Azaspiro[3.5]nonane-7,9-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition results in an increase in the concentration of anandamide, enhancing its effects .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory .
Result of Action
The inhibition of FAAH by this compound leads to an increase in anandamide levels, which can result in enhanced pain relief, improved mood, and better memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with a similar structure but lacking the dione functionality.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
6-Azaspiro[3.5]nonane-7,9-dione is unique due to its specific spirocyclic structure and the presence of both nitrogen and dione functionalities.
Properties
IUPAC Name |
6-azaspiro[3.5]nonane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQUGOOTSUQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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